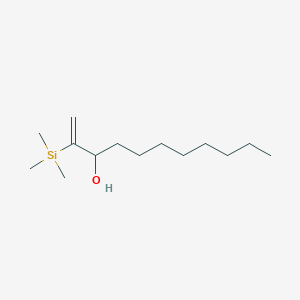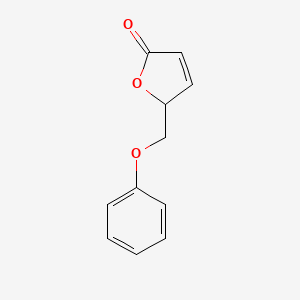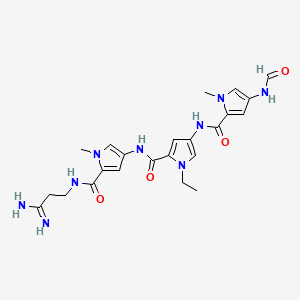
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazacycloheptadecane ring system substituted with two 4-methylbenzene-1-sulfonyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by sulfonylation reactions to introduce the 4-methylbenzene-1-sulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane involves its interaction with molecular targets and pathways. The sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The diazacycloheptadecane ring system provides structural stability and contributes to the compound’s overall behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,7-Bis(4-methylbenzene-1-sulfonyl)-1,7-diazacycloheptadecane can be compared with other sulfonyl-substituted diazacycloalkanes, such as:
- 1,7-Bis(4-chlorobenzene-1-sulfonyl)-1,7-diazacycloheptadecane
- 1,7-Bis(4-nitrobenzene-1-sulfonyl)-1,7-diazacycloheptadecane
Uniqueness
The unique combination of 4-methylbenzene-1-sulfonyl groups and the diazacycloheptadecane ring system distinguishes this compound from other similar compounds. This structural arrangement imparts specific chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
87338-08-7 |
|---|---|
Molekularformel |
C29H44N2O4S2 |
Molekulargewicht |
548.8 g/mol |
IUPAC-Name |
1,7-bis-(4-methylphenyl)sulfonyl-1,7-diazacycloheptadecane |
InChI |
InChI=1S/C29H44N2O4S2/c1-26-14-18-28(19-15-26)36(32,33)30-22-10-7-5-3-4-6-8-11-23-31(25-13-9-12-24-30)37(34,35)29-20-16-27(2)17-21-29/h14-21H,3-13,22-25H2,1-2H3 |
InChI-Schlüssel |
LXBWRJGLCJRESV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
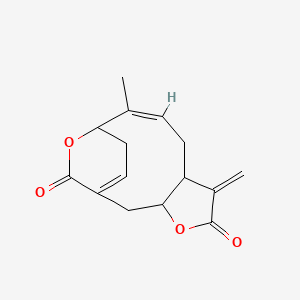


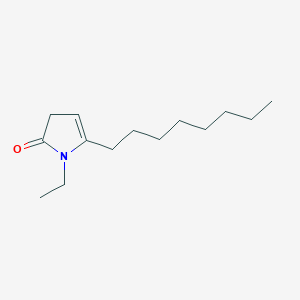

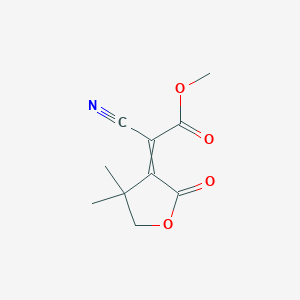
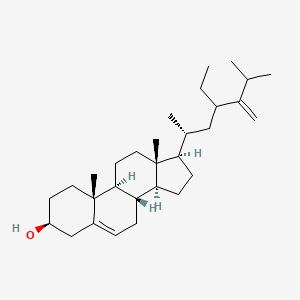
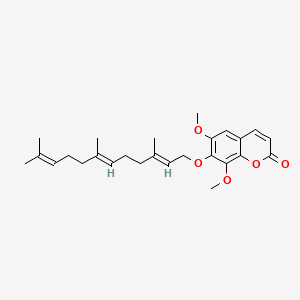
![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)
